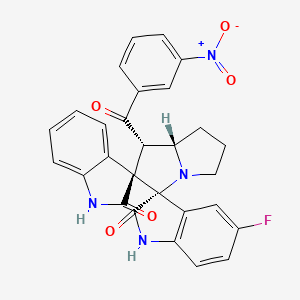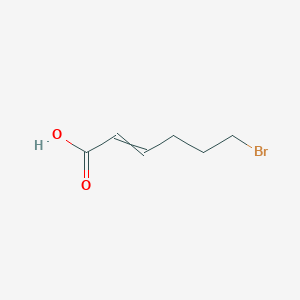
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol is an organotellurium compound that features a tellurophene ring substituted with a butyl group and a hydroxylated alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene under controlled conditions.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of Hydroxylated Alkyne Chain: The final step involves the addition of a hydroxylated alkyne chain to the tellurophene ring, which can be achieved through a coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The butyl group or the hydroxylated alkyne chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can be used as a building block for the synthesis of more complex organotellurium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
Organotellurium compounds have shown potential in biological and medicinal applications due to their ability to interact with biological molecules. Research may focus on the compound’s potential as an antioxidant or its ability to modulate enzyme activity.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts for chemical reactions. Its unique properties may also make it suitable for applications in electronics or nanotechnology.
Mechanism of Action
The mechanism of action of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its tellurium atom and functional groups. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or redox reactions. The hydroxylated alkyne chain may also participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a phenyl group instead of a butyl group.
4-(5-Methyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a butyl group.
4-(5-Ethyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The uniqueness of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol lies in its specific substitution pattern, which can influence its reactivity and potential applications. The butyl group may provide different steric and electronic effects compared to other alkyl groups, leading to unique chemical behavior.
Properties
CAS No. |
920977-19-1 |
|---|---|
Molecular Formula |
C13H18OTe |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H18OTe/c1-4-5-6-11-7-8-12(15-11)9-10-13(2,3)14/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
JJRLUCYVHWCNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
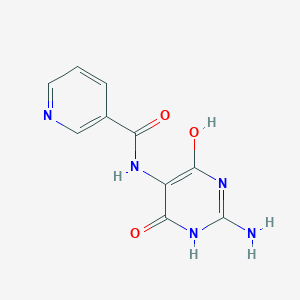
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
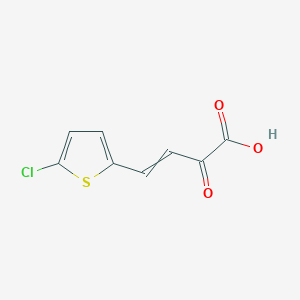
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
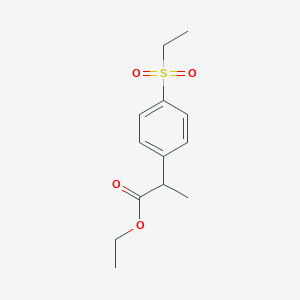
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
